2-amino-N-(3-methoxyphenyl)benzamide

Description

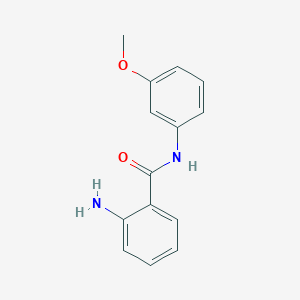

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPJJIVWFKEGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368684 | |

| Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74699-52-8 | |

| Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 3 Methoxyphenyl Benzamide and Its Analogues

Established Synthetic Pathways for Benzamide (B126) Scaffold Formation

Traditional methods for the formation of the benzamide scaffold remain fundamental in organic synthesis. These approaches include direct condensation reactions, the use of more reactive acyl chloride intermediates, and ring-opening reactions of cyclic precursors.

The direct condensation of a carboxylic acid and an amine is an atom-economical approach to amide bond formation. This method typically requires a catalyst to facilitate the dehydration reaction. Boric acid has emerged as a mild and environmentally friendly catalyst for such transformations. It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride, which then acts as the acylating agent. Upon reaction with the amine, the desired amide is formed, and the boric acid catalyst is regenerated.

Table 1: Boric Acid Catalyzed Amidation of Benzoic Acid with Benzylamine

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 20 | 89 |

| 2 | 5 | 10 | 92 |

| 3 | 10 | 5 | 95 |

Data is illustrative of the general method and not specific to 2-amino-N-(3-methoxyphenyl)benzamide.

To enhance the reactivity of the carboxylic acid, it can be converted to a more electrophilic acyl chloride. This intermediate readily reacts with an amine to form the amide bond. The synthesis of the acyl chloride is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting 2-aminobenzoyl chloride can then be coupled with a substituted amine like 3-methoxyaniline. This method is often high-yielding but requires the additional step of acyl chloride formation and careful handling of the reactive intermediate.

The synthesis of various benzamides has been successfully achieved using this two-step approach. For example, 2-amino-5-chlorobenzoyl chloride, prepared from 5-chloroanthranilic acid and thionyl chloride, reacts with ammonia to produce 2-amino-5-chlorobenzamide researchgate.net.

An alternative and efficient route to 2-aminobenzamides involves the ring-opening of isatoic anhydride with a suitable amine. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by decarboxylation to afford the desired 2-aminobenzamide (B116534). This method is advantageous as isatoic anhydrides are readily available and the reaction often proceeds under mild conditions with a simple work-up.

The reaction of isatoic anhydride with various primary amines, including substituted anilines, has been shown to produce a wide range of N-substituted 2-aminobenzamides in high yields swadzba-kwasny-lab.orgresearchgate.net. For instance, the reaction of isatoic anhydride with p-toluidine in dimethylformamide (DMF) yields 2-amino-N-(p-tolyl)benzamide in 97% yield swadzba-kwasny-lab.org. This suggests that the synthesis of this compound could be efficiently achieved through this pathway.

Table 2: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride swadzba-kwasny-lab.org

| Amine | Product | Yield (%) |

| p-Toluidine | 2-Amino-N-(p-tolyl)benzamide | 97 |

| 4-Chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | 80 |

| 4-Fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | 72 |

Advanced Synthetic Techniques and Conditions

To improve reaction efficiency, reduce reaction times, and adhere to the principles of green chemistry, advanced synthetic techniques have been applied to the synthesis of benzamides. These include the use of ultrasonic irradiation and novel catalytic systems like Lewis acidic ionic liquids.

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, leading to an acceleration of the chemical transformation.

Ultrasound has been successfully employed in the synthesis of various amide-containing compounds niscpr.res.inresearchgate.net. For example, the ultrasound-assisted condensation of aryl sulfonyl chlorides with aryl amines has been reported to produce sulfonamides in high yields nih.gov. While a specific application to the synthesis of this compound is not detailed in the provided sources, the general applicability of this technique suggests its potential for accelerating the direct condensation or acyl chloride coupling routes. A study on the synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines reported that the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid catalyst significantly reduced reaction times to 15-60 minutes at room temperature researchgate.net.

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Lewis acidic ionic liquids, typically formed by combining a metal halide (a Lewis acid) with an organic salt, have shown great promise in catalyzing a variety of organic transformations, including amide synthesis swadzba-kwasny-lab.org. These catalysts offer advantages such as high catalytic activity, thermal stability, and recyclability.

Several types of Lewis acidic ionic liquids have been developed, including those based on chloroaluminates, as well as more moisture-stable systems swadzba-kwasny-lab.org. For instance, a choline chloride-based ionic liquid with zinc chloride (Choline chloride.3ZnCl2) has been used as a green and recyclable catalyst for various organic reactions. A study demonstrated the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as an efficient catalyst for the direct condensation of benzoic acids and amines under ultrasonic irradiation, affording benzamides in high yields researchgate.net. This combination of advanced techniques highlights a promising and environmentally friendly approach to the synthesis of this compound and its analogues.

Microwave-Assisted Methodologies

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering advantages such as reduced reaction times, increased yields, and enhanced product purity. In the context of 2-aminobenzamide derivatives, microwave irradiation has been successfully employed to facilitate their synthesis, often providing a more efficient and environmentally friendly alternative to conventional heating methods. nih.gov

One prominent microwave-assisted approach involves the reaction of isatoic anhydride with various primary amines. nih.govresearchgate.net This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to afford the desired 2-aminobenzamide derivative. nih.gov The use of microwave heating can dramatically shorten the reaction time from hours to minutes and often leads to higher yields compared to classical procedures. beilstein-journals.orgnih.gov For instance, the synthesis of a series of 2-aminobenzamide derivatives was achieved in good to excellent yields using a solvent-free microwave-mediated methodology. nih.gov However, it has been noted that for some thermo-sensitive compounds, conventional heating in a suitable solvent like DMF might result in better yields. nih.gov

The efficiency of microwave-assisted synthesis is demonstrated by the rapid, high-yielding production of various heterocyclic scaffolds. nih.gov For example, protocols for synthesizing N-alkylated 2-pyridones saw reaction times decrease from 180 minutes under conventional heating to just 15 minutes with microwave irradiation, with yields improving from 65–77% to 81–94%. beilstein-journals.org Similar time and yield improvements have been documented in the synthesis of quinolinone derivatives and other complex molecules. nih.gov These findings underscore the potential of microwave-assisted methodologies for the rapid and efficient synthesis of analogues of this compound.

| Reactants | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Isatoic Anhydride + Amine Derivatives | Microwave Irradiation | Solvent-free | Minutes | Good to Excellent | nih.gov |

| Isatoic Anhydride + Amine Derivatives | Conventional Heating | DMF | Hours | Good to Excellent | nih.gov |

| Aldehydes + Malononitrile + N-alkyl-2-cyanoacetamides | Microwave Irradiation | K2CO3, EtOH | 15 min | 81-94% | beilstein-journals.org |

| Aldehydes + Malononitrile + N-alkyl-2-cyanoacetamides | Conventional Heating | K2CO3, EtOH | 180 min | 65-77% | beilstein-journals.org |

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. sigmaaldrich.com These methodologies offer vast potential for the structural diversification of this compound and its analogues by allowing for the modification of the aromatic core and the introduction of a wide array of substituents.

The general principle of palladium-catalyzed cross-coupling involves the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. youtube.com The catalytic cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations fall under this category and can be applied to diversify the 2-aminobenzamide scaffold. sigmaaldrich.com

For instance, the Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups at various positions on the aromatic rings of the molecule, provided a halide substituent is present. This is achieved by reacting the halogenated 2-aminobenzamide derivative with a boronic acid or ester. rsc.org Furthermore, palladium catalysis can be employed for C-N cross-coupling reactions, allowing for the arylation or amination of the primary amino group, thus leading to a diverse library of N-substituted derivatives. acs.org The versatility of these reactions allows for the late-stage functionalization of complex molecules, which is a highly valuable strategy in medicinal chemistry. acs.org

Recent advancements have also demonstrated the palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of amides, which involves the activation and cleavage of the N-C(O) bond. rsc.org This innovative method allows for the direct conversion of the amide functionality into a biaryl linkage, opening up new avenues for structural modification. The reaction conditions are often mild, and the protocols demonstrate broad substrate scope and good functional group tolerance, making them suitable for complex molecules like 2-aminobenzamide derivatives. researchgate.net

| Coupling Reaction | Coupling Partners | Bond Formed | Potential Application for Diversification |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | C-C | Introduction of aryl/vinyl groups on the aromatic rings. |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | N-arylation of the primary amino group. |

| Sonogashira | Aryl Halide + Terminal Alkyne | C-C (sp2-sp) | Introduction of alkynyl substituents. |

| Heck | Aryl Halide + Alkene | C-C (sp2-sp2) | Introduction of vinyl substituents. |

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions of Amino Groups

The primary amino group of this compound is a key site for chemical modification through oxidation reactions. The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. Generally, the one-electron oxidation of an amine yields a radical cation, which can then undergo further reactions. mdpi.com

The electrochemical oxidation of aromatic amines provides a controlled method for their transformation. The potential required for oxidation depends on the structure of the amine and the substituents on the aromatic ring. mdpi.com Oxidation can lead to the formation of nitroso, nitro, or azo compounds. In the context of proteins and free amino acids, oxidation, often initiated by hydroxyl radicals or metal-catalyzed reactions, can lead to deamination and the formation of carbonyl compounds such as aldehydes or keto-acids. nih.gov For instance, the oxidation of the amino group can result in the formation of an imine derivative, which upon hydrolysis, can yield a ketone.

While specific studies on the direct oxidation of this compound are not detailed in the provided context, the general principles of amine oxidation can be applied. For example, controlled oxidation could convert the primary amino group into a nitro group, which is a versatile functional group for further transformations, such as reduction back to an amine or nucleophilic aromatic substitution.

Reduction Reactions of Carbonyl Groups

The amide carbonyl group in this compound is another important functional handle for derivatization, specifically through reduction reactions. Amides are among the least reactive carboxylic acid derivatives and require strong reducing agents for their conversion. chemistrysteps.com

The most common and effective reagent for the reduction of amides to their corresponding amines is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This reaction completely removes the carbonyl oxygen, converting the C=O group into a CH₂ group. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species and subsequent reduction of the resulting iminium ion intermediate. chemistrysteps.com Applying this to this compound would yield 2-amino-N-(3-methoxyphenyl)benzylamine.

Other reducing agents can also be employed, sometimes offering different selectivity. For example, certain borane reagents like 9-BBN have been used for the reduction of tertiary amides. chemistrysteps.com It is also possible to partially reduce tertiary amides to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) or Schwartz's reagent under controlled conditions, though this is less common for primary and secondary amides. chemistrysteps.com

Alternative reduction methods like the Clemmensen (using amalgamated zinc in acidic conditions) and Wolff-Kishner (using hydrazine in basic conditions) reductions are typically used for ketones and aldehydes to produce alkanes and are generally not effective for the direct reduction of amides. youtube.com

| Functional Group | Reducing Agent | Product | Reference |

|---|---|---|---|

| Amide (Primary, Secondary, Tertiary) | Lithium Aluminum Hydride (LiAlH₄) | Amine | chemistrysteps.com |

| Tertiary Amide | 9-Borabicyclononane (9-BBN) | Amine | chemistrysteps.com |

| Tertiary Amide | Disiamylborane (Sia₂BH) | Aldehyde | chemistrysteps.com |

Nucleophilic Substitution Reactions

The amide functionality in this compound can participate in nucleophilic acyl substitution reactions, although amides are the least reactive among carboxylic acid derivatives. libretexts.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the leaving group (in this case, the amine part) is less favorable for amides compared to other acid derivatives like acid chlorides or anhydrides, due to the poor leaving group ability of the amide anion. libretexts.org

Consequently, forcing conditions such as high temperatures and strong acidic or basic catalysis are often required to effect nucleophilic acyl substitution on amides. The most common example is hydrolysis, which converts the amide back to a carboxylic acid and an amine. This can be achieved by heating the amide in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

Acid-catalyzed hydrolysis : The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis : A hydroxide ion directly attacks the carbonyl carbon, and the resulting tetrahedral intermediate expels the amide anion, which is then protonated.

While other nucleophiles like alcohols (alcoholysis) or amines (aminolysis) can also react, these transformations are generally less facile than hydrolysis. libretexts.org The synthesis of 2-aminobenzamides from isatoic anhydride is itself an example of a nucleophilic acyl substitution, where the attacking amine acts as the nucleophile. nih.govresearchgate.net

The primary amino group on the benzoyl ring can also act as a nucleophile. For instance, it can react with electrophiles such as acyl chlorides or alkyl halides in acylation or alkylation reactions, respectively. This provides another route for the derivatization of the parent molecule.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen atoms. While complete experimental spectra for 2-amino-N-(3-methoxyphenyl)benzamide are not widely published, a detailed analysis can be constructed based on the well-established principles of NMR and data from closely related analogs.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would be complex, featuring signals from the eight protons on the two benzene (B151609) rings. The protons on the 2-aminobenzoyl ring and the 3-methoxyphenyl (B12655295) ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons.

Other key signals would include a singlet for the methoxy (B1213986) (-OCH₃) group protons, typically found in the range of 3.7-3.9 ppm. The amine (-NH₂) protons would likely appear as a broad singlet, and the amide (N-H) proton would also be a singlet, with its chemical shift being sensitive to solvent and concentration. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide N-H | ~8.5 - 10.5 | Singlet (broad) |

| Aromatic C-H (8 protons) | ~6.5 - 7.8 | Multiplets |

| Amine -NH₂ | ~4.0 - 5.5 | Singlet (broad) |

| Methoxy -OCH₃ | ~3.8 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, 14 distinct signals are expected, one for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield, typically in the range of 165-170 ppm. nih.gov The twelve aromatic carbons would produce signals between 110 and 150 ppm. The carbon attached to the amino group and the carbons attached to the ether oxygen would have characteristic shifts. The methoxy group carbon is expected to appear around 55 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Amide C=O | ~167 |

| Aromatic C-O | ~160 |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-H & C-C | ~110 - 135 |

| Methoxy -OCH₃ | ~55 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically over 2-3 bonds). This technique would establish key connections, for instance, between the amide proton and the carbonyl carbon, and between the aromatic protons and their neighboring quaternary carbons, ultimately piecing together the entire molecular structure. psu.edu The analysis of a similar compound, N-phenyl-2-[(trichloroacetyl)amino]benzamide, demonstrates how HMBC correlations from NH protons are critical in assigning carbonyl carbons and adjacent aromatic carbons. psu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key expected absorptions include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group. A separate, sharper band for the secondary amide (N-H) stretch is also expected in this region.

C=O Stretching (Amide I band): A strong, prominent absorption peak around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. researchgate.net

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1510-1570 cm⁻¹.

C-O Stretching: An asymmetric C-O-C stretch from the methoxy aryl ether group would be observed around 1200-1275 cm⁻¹, with a symmetric stretch near 1000-1075 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| N-H Stretch | Secondary Amide (-NH-C=O) | 3300 - 3500 |

| C=O Stretch (Amide I) | Secondary Amide (-NH-C=O) | 1640 - 1680 |

| N-H Bend (Amide II) | Secondary Amide (-NH-C=O) | 1510 - 1570 |

| C-O Stretch | Aryl Ether (-O-CH₃) | 1200 - 1275 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄N₂O₂), the calculated molecular weight is 242.27 g/mol , and the exact mass is 242.10553 Da. ontosight.ai

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 242. The fragmentation pattern of benzamides is often characterized by cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key fragmentation pathways would likely involve:

Cleavage of the amide C-N bond, leading to the formation of a stable benzoyl-type cation.

Fragmentation of the substituent groups on the phenyl rings.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 242 | [C₁₄H₁₄N₂O₂]⁺ (Molecular Ion) |

| 120 | [H₂N-C₆H₄-CO]⁺ |

| 123 | [CH₃O-C₆H₄-NH₂]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's structure by determining the precise spatial arrangement of its atoms in a single crystal. While the crystal structure for this compound has not been reported, analysis of closely related structures, such as 4-methoxy-N-phenylbenzamide, can offer significant insights. nih.gov

In the structure of 4-methoxy-N-phenylbenzamide, the two benzene rings are not coplanar, exhibiting a significant dihedral angle of 65.18° between their planes. nih.gov The central amide group is twisted with respect to both rings. nih.gov It is highly probable that this compound would also adopt a non-planar conformation to minimize steric hindrance.

Furthermore, the crystal packing is typically dominated by hydrogen bonding. In 4-methoxy-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds between the amide groups, forming chains. nih.gov For this compound, a more complex hydrogen-bonding network is anticipated, involving not only the amide N-H and carbonyl oxygen but also the primary amino group (-NH₂), which can act as a hydrogen bond donor. These interactions would play a critical role in defining the solid-state architecture of the compound.

Despite a comprehensive search for scientific literature, specific experimental data regarding the crystal structure, intermolecular interactions, and elemental analysis of the chemical compound this compound is not available in the public domain.

Detailed structural elucidation, including the analysis of crystal packing and the identification of specific hydrogen bonding patterns such as N–H···O, C–H···O, and C–H···π, requires data obtained from single-crystal X-ray diffraction studies. Similarly, compositional verification through elemental analysis is a fundamental characterization step that is reported in primary research articles.

While information exists for isomers and related benzamide (B126) derivatives, the strict requirement to focus solely on this compound cannot be met without access to a publication detailing its specific empirical characterization. Theoretical studies or data for analogous compounds cannot be substituted to fulfill the request for accurate and specific information on the target molecule.

Therefore, the content for the requested sections cannot be generated at this time.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-amino-N-(3-methoxyphenyl)benzamide, DFT calculations offer a detailed picture of its geometric and electronic properties. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a high degree of accuracy. indexcopernicus.com

Geometry Optimization and Electronic Structure Analysis

Table 1: Representative Optimized Geometrical Parameters for Benzamide-like Structures Data is illustrative of typical benzamide (B126) structures based on DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.25 | O-C-N | 122.0 |

| C-N (amide) | 1.36 | C-N-H | 118.0 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (ring) | ~120.0 |

| C-O (methoxy) | 1.37 | C-O-C | 117.0 |

| N-H (amino) | 1.01 | H-N-H | 115.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical stability, and electrical transport properties. researchgate.net A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.netthaiscience.info In molecules like this compound, the HOMO is often localized on the electron-rich amino-substituted benzene (B151609) ring, while the LUMO may be distributed across the benzamide core.

Table 2: Illustrative FMO Properties for Benzamide Derivatives Values are representative and depend on the specific derivative and computational method.

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to predict sites of electrophilic and nucleophilic attack. thaiscience.infoias.ac.in In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. ias.ac.inresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. erciyes.edu.trnih.gov For this compound, the MEP map would highlight negative potential around the carbonyl oxygen, the amino nitrogen, and the methoxy (B1213986) oxygen, identifying them as key sites for hydrogen bonding and other interactions. ias.ac.innih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. erciyes.edu.trnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify specific atoms involved in interactions like hydrogen bonds and van der Waals contacts. erciyes.edu.tr The surface is colored to show contacts shorter than, equal to, and longer than the van der Waals radii. Red spots on the d_norm map indicate close intermolecular contacts, which are often strong hydrogen bonds. nih.gov

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzamide-like Molecules

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45 - 55% |

| O···H / H···O | 15 - 30% |

| C···H / H···C | 20 - 30% |

| N···H / H···N | 1 - 10% |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting the binding mode and affinity of a compound with a biological target. mdpi.comresearchgate.net

Prediction of Binding Modes and Affinities with Biological Targets

For this compound and its analogs, molecular docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. nih.gov The docking process generates a score, often expressed in kcal/mol, which estimates the binding affinity. mdpi.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the protein's active site. researchgate.netmdpi.com For example, benzamide derivatives have been studied as inhibitors of various enzymes, where the amide and amino groups frequently form crucial hydrogen bonds with the protein backbone or side chains. nih.gov

Table 4: Example of Molecular Docking Results for a Benzamide Derivative with a Protein Target This data is hypothetical and serves to illustrate typical findings.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | ASP 145 | Hydrogen Bond |

| LYS 33 | Hydrogen Bond | ||

| LEU 83 | Hydrophobic | ||

| PHE 81 | π-π Stacking | ||

| Protease Y | -7.9 | GLY 101 | Hydrogen Bond (backbone) |

| SER 55 | Hydrogen Bond | ||

| VAL 103 | Hydrophobic |

Investigation of Atom-Atom Potentials in Molecular Interactions

The method of atom-atom potentials calculates the total intermolecular energy in a crystal as the sum of individual interactions between atoms of different molecules. This total energy (E_total) is typically decomposed into several components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and repulsion (E_rep) energies. The general form of this relationship is:

E_total = E_ele + E_pol + E_dis + E_rep

This approach allows for a detailed quantification of the different types of forces at play. For instance, molecular mechanics calculations on various N-phenylbenzamides have highlighted the critical role of hydrogen bonding in their crystal structures. nih.gov These interactions, primarily between the amide groups, are a significant component of the electrostatic interactions.

To perform these calculations, the net atomic charges and dipole moments of the molecule are first determined using quantum mechanical methods. These parameters are essential for calculating the electrostatic and polarization contributions to the total interaction energy. The dispersion and repulsion energies are often modeled using empirical potentials, such as the Buckingham or Lennard-Jones potentials.

The following table provides an illustrative example of the types of data that would be generated in a computational study of this compound, based on findings for analogous compounds. The net atomic charges are crucial for determining the electrostatic potential.

Illustrative Net Atomic Charges for this compound

| Atom | Representative Net Atomic Charge (e) |

|---|---|

| O (carbonyl) | -0.45 |

| O (methoxy) | -0.30 |

| N (amide) | -0.38 |

| N (amino) | -0.85 |

| C (carbonyl) | +0.55 |

| H (amide) | +0.20 |

| H (amino) | +0.18 |

Disclaimer: These values are hypothetical and serve for illustrative purposes to demonstrate the expected charge distribution in this type of molecule.

Illustrative Intermolecular Interaction Energies for this compound

| Energy Component | Representative Value (kcal/mol) |

|---|---|

| Electrostatic (E_ele) | -14.5 |

| Polarization (E_pol) | -3.2 |

| Dispersion (E_dis) | -22.8 |

| Repulsion (E_rep) | 18.1 |

| Total Energy (E_total) | -22.4 |

Disclaimer: These values are hypothetical and based on typical energy breakdowns for related organic molecular crystals. They are intended to be illustrative of the results of an atom-atom potential analysis.

In such an analysis for a molecule like this compound, it would be anticipated that dispersion forces would provide the largest stabilizing contribution, a common finding in the crystal packing of neutral organic molecules. semanticscholar.org The electrostatic component, dominated by hydrogen bonding and dipole-dipole interactions, would also be a significant factor in the stability of the crystal lattice. nih.gov The repulsive term accounts for the steric hindrance at short intermolecular distances. The negative value of the total energy indicates a stable crystal structure. These theoretical studies, by providing a detailed energy breakdown, are invaluable for understanding the subtleties of molecular recognition and crystal engineering. dntb.gov.ua

Molecular Mechanisms and Biological Target Identification

Enzyme and Receptor Modulation Studies

While direct studies on 2-amino-N-(3-methoxyphenyl)benzamide are not extensively documented, the aminobenzamide scaffold is a well-established pharmacophore known to interact with various enzymes and receptors.

There is a significant body of research identifying benzamide (B126) derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in the epigenetic regulation of gene expression. frontiersin.orggoogle.com Specifically, compounds containing the N-(2-aminophenyl)-benzamide functionality have been developed as potent, class-I selective HDAC inhibitors. nih.gov These molecules typically feature the aminobenzamide moiety as a key zinc-binding group within the enzyme's active site. nih.gov

Research has identified that certain N-(2-aminophenyl)-benzamide derivatives can inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated class I selectivity with the following inhibitory concentrations. frontiersin.org

| Enzyme | IC₅₀ (nM) | Compound Reference |

| HDAC1 | 95.2 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide frontiersin.org |

| HDAC2 | 260.7 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide frontiersin.org |

| HDAC3 | 255.7 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide frontiersin.org |

This table presents data for a structurally related compound to illustrate the potential of the aminobenzamide scaffold for HDAC inhibition.

The mechanism of these inhibitors often involves the coordination of the zinc ion in the HDAC active site, leading to histone hyperacetylation, which can alter chromatin structure and affect the transcription of genes involved in cellular processes like proliferation and apoptosis. nih.gov

The benzamide structure is a key feature in many ligands that target G protein-coupled receptors, including serotonin (B10506) and dopamine (B1211576) receptors.

5-HT₄ Receptor: Substituted benzamides are recognized as a major class of 5-HT₄ receptor agonists. nih.gov These compounds are explored for their prokinetic effects, enhancing gastrointestinal motility. nih.gov For instance, various 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been synthesized and shown to have a high affinity for the 5-HT₄ receptor. nih.gov While the substitution pattern of this compound is different, the shared benzamide core suggests a potential area for investigation.

Dopamine D₂ Receptor: The benzamide moiety is also integral to a class of compounds known as substituted benzamides, which act as antagonists at dopamine D₂ and D₃ receptors. nih.gov These agents are relevant in the treatment of psychosis. rug.nl Structure-activity relationship studies show that substitutions on the benzamide ring can mediate interactions within the receptor's transmembrane domains. nih.gov The affinity of these compounds for D₂-like receptors is a key aspect of their pharmacological profile. While specific binding data for this compound is not available, related compounds have shown high affinity. For example, the aminotetralin-derived substituted benzamide, 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin, displayed high affinity for both D₂ and D₃ receptors. rug.nl

Pathway Inhibition and Cellular Process Modulation

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to numerous inflammatory diseases. nih.gov The inhibition of the NLRP3 inflammasome has emerged as a significant therapeutic target. researchgate.net Although direct evidence for this compound is lacking, other small molecules containing benzamide or related structures have been identified as NLRP3 inflammasome inhibitors.

For example, a hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), was found to inhibit the release of the inflammatory cytokine Interleukin-1β (IL-1β) from macrophages with an IC₅₀ of 8.45 µM. nih.gov Structure-activity relationship studies of other inhibitor classes have also highlighted the importance of the methoxy (B1213986) group in modulating inhibitory potency against the NLRP3 inflammasome. nih.gov

Benzamide derivatives have been generally explored for their anti-inflammatory properties. ontosight.aihumanjournals.com These effects can be mediated through various pathways. For instance, a compound containing a 3-methoxyphenyl (B12655295) group, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has been shown to suppress cytokine production in monocytes engaged by Toll-like receptors (TLRs). researchgate.net This compound was found to suppress the phosphorylation of NF-κB p65, a key transcription factor in inflammatory responses. researchgate.net Other studies have investigated the potential of novel N-acylhydrazone derivatives to modulate the nitric oxide (NO) pathway and cytokine signaling, suggesting that they are strong candidates as anti-inflammatory and immunomodulatory agents. mdpi.com

Investigation of Antioxidant Mechanisms

The potential for benzamide derivatives to act as antioxidants has been another area of scientific inquiry. researchgate.net Oxidative stress is a key factor in the pathogenesis of many diseases, and compounds that can mitigate it are of therapeutic interest.

Studies on novel N-benzimidazole benzamide derivatives have shown that several compounds exhibit significant in vitro antioxidant activity, as measured by methods like the ferric reducing/antioxidant power (FRAP) assay and their ability to stabilize DPPH radicals. mdpi.com The antioxidant capacity of these substances is often linked to their reducing power. mdpi.com While specific antioxidant data for this compound has not been reported, the presence of the amino and methoxy groups—both of which can influence electronic properties—suggests that its potential in this area could be a subject for future research.

| Compound Class | Antioxidant Assay | Observation | Reference |

| Thymol-based benzamides | General | Thymol and its derivatives show antioxidant activity. | researchgate.net |

| N-benzimidazole benzamides | FRAP & DPPH | Several derivatives showed excellent antioxidant activity, superior to the standard BHT. | mdpi.com |

This table illustrates the antioxidant potential observed in broader classes of benzamide-related compounds.

Elucidation of Antimicrobial Mechanisms (Antibacterial and Antifungal)

While the broader class of benzamide derivatives has been recognized for its diverse biological activities, including antimicrobial effects, specific mechanistic studies on this compound are still in nascent stages. ontosight.ai The general understanding is that benzamides can exert their antimicrobial action through various pathways.

One proposed mechanism involves the inhibition of essential microbial enzymes, thereby disrupting critical metabolic processes necessary for the survival of bacteria and fungi. Another potential mode of action is the disruption of microbial cell membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

Research into substituted benzamides has shown activity against a range of bacterial and fungal strains. For instance, various N-substituted benzamide derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. nanobioletters.com Similarly, certain benzamide compounds have exhibited antifungal properties against various fungal species. mdpi.commdpi.com However, the specific spectrum of activity and the precise molecular targets for this compound remain an area for further detailed investigation.

Table 1: General Antimicrobial Mechanisms of Benzamide Derivatives

| Mechanism | Description | Potential Impact on Microbes |

| Enzyme Inhibition | Binding to and inhibiting the function of essential microbial enzymes. | Disruption of metabolic pathways, leading to inhibited growth or cell death. |

| Cell Membrane Disruption | Interfering with the structural integrity of the microbial cell membrane. | Increased permeability, leakage of intracellular components, and cell lysis. |

Studies on Potential Anticancer Activities and Associated Mechanisms

The exploration of this compound and its analogues in the context of oncology has revealed promising, albeit preliminary, insights into their potential as anticancer agents. The benzamide scaffold is a common feature in a variety of compounds with demonstrated cytotoxic effects against cancer cell lines. ontosight.ainanobioletters.com

Studies on similar benzamide derivatives suggest that their anticancer activity may stem from the ability to induce apoptosis, or programmed cell death, in malignant cells. nih.gov This is a crucial mechanism for many chemotherapeutic agents. The induction of apoptosis can be triggered through various cellular signaling pathways.

Furthermore, the inhibition of specific protein kinases is another avenue through which benzamide compounds may exert their anticancer effects. Receptor tyrosine kinases (RTKs), for example, are often overexpressed in cancer cells and play a significant role in tumor growth and proliferation. chemrevlett.comhsmc.gr Some benzamide derivatives have been investigated as potential tyrosine kinase inhibitors. chemrevlett.com Another potential target is the ABCG2 transporter, an ATP-binding cassette transporter that plays a role in multidrug resistance in cancer cells. Inhibition of this transporter by benzamide derivatives could restore the efficacy of other chemotherapeutic drugs. nih.gov

While these general mechanisms are attributed to the broader class of benzamides, dedicated studies are required to specifically identify the biological targets and signaling pathways modulated by this compound in cancer cells. The lipophilicity and structural conformation conferred by the 3-methoxyphenyl group are thought to be important for its interaction with biological targets. ontosight.ai

Table 2: Potential Anticancer Mechanisms of Benzamide Derivatives

| Mechanism | Description | Potential Impact on Cancer Cells |

| Induction of Apoptosis | Triggering programmed cell death in cancer cells. | Elimination of malignant cells. |

| Tyrosine Kinase Inhibition | Blocking the activity of tyrosine kinases involved in cancer cell signaling. | Inhibition of cancer cell growth, proliferation, and survival. |

| ABCG2 Transporter Inhibition | Inhibiting the efflux pump responsible for multidrug resistance. | Increased efficacy of co-administered chemotherapeutic drugs. |

Derivatives and Analogues: Design, Synthesis, and Evaluation

Systematic Design of Novel Benzamide (B126) Derivatives

The design of novel benzamide derivatives based on the 2-amino-N-(3-methoxyphenyl)benzamide scaffold is a meticulous process that leverages structure-activity relationships (SAR) and computational modeling to enhance potency, selectivity, and pharmacokinetic properties. A common approach is the hybridization strategy, where the core benzamide structure is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action. For instance, incorporating fragments known to interact with specific enzyme active sites can guide the design of targeted inhibitors.

One key design consideration is the modification of the N-aryl substituent, in this case, the 3-methoxyphenyl (B12655295) group. The position and nature of substituents on this ring can significantly influence biological activity. For example, in the design of Bcr-Abl kinase inhibitors, halogenated and trifluoromethylated benzamide derivatives have shown high potency. nih.gov The introduction of a chloro substituent at the 5-position of the 2-aminobenzoyl ring has been shown to improve the antimycobacterial activity of 2-amino-N-phenylbenzamides. researchgate.net

Molecular docking studies are instrumental in the systematic design process. By modeling the interaction of designed compounds with the binding sites of target proteins, such as epidermal growth factor receptor (EGFR) kinase, researchers can predict the binding affinity and orientation of the molecules. researchgate.net This allows for the rational design of derivatives with improved interactions with key amino acid residues, potentially leading to enhanced inhibitory activity. researchgate.net

The design strategy for novel PI3K/mTOR dual inhibitors involved a scaffold hopping approach based on sulfonamide methoxypyridine derivatives. Optimization focused on specific parts of the molecule known to interact with key amino acid residues in the hinge region of the kinase domain. mdpi.com This highlights the importance of identifying and targeting specific interactions within the biological target.

Furthermore, modifications to the 2-amino group on the benzoyl ring can also be explored. For instance, the synthesis of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275), a histone deacetylase (HDAC) inhibitor, involves modifications that can be viewed as linker alterations to the core structure. researchgate.net

The design of novel benzamide derivatives often involves considering their potential as anticancer agents. For example, a series of new 2-amino-N-methoxybenzamides were designed and synthesized as potential therapeutics for non-small cell lung cancer (NSCLC). researchgate.net

Evaluation of Structural Analogues

The evaluation of structural analogues of this compound is crucial to understanding their therapeutic potential and establishing structure-activity relationships. This typically involves in vitro screening against a panel of biological targets, such as microbial strains or cancer cell lines.

A study on a series of substituted 2-amino-N-phenylbenzamides evaluated their antimycobacterial, antifungal, and photosynthesis-inhibiting properties. researchgate.net Several of these compounds exhibited good activity against Mycobacterium tuberculosis and atypical strains of mycobacteria. A moderate antifungal activity against Trichophyton mentagrophytes was also observed for some analogues. researchgate.net The results indicated that the introduction of a chloro substituent at the 5-position of the 2-aminobenzoyl ring enhanced antimycobacterial activity. researchgate.net The most active derivative identified in this study was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. researchgate.net

In the context of anticancer activity, novel 2-amino-N-methoxybenzamide derivatives have been evaluated for their efficacy against non-small cell lung cancer (NSCLC). researchgate.net Biological studies showed that several of these compounds exhibited superior activity compared to established drugs like Gefitinib and Osimertinib, with IC50 values in the nanomolar range. researchgate.net

The evaluation of benzamide analogues can also extend to other therapeutic areas. For instance, a series of 3-substituted benzamide derivatives were evaluated for their antiproliferative activity against the Bcr-Abl-positive leukemia cell line K562. nih.gov Several of these compounds were identified as highly potent Bcr-Abl kinase inhibitors. nih.gov

The following interactive table summarizes the in vitro antimycobacterial activity of a selection of 2-amino-N-phenylbenzamide analogues.

| Compound | Substituent (X) | Substituent (R) | MIC (μg/mL) vs. M. tuberculosis |

|---|---|---|---|

| 1a | H | H | >100 |

| 1b | H | 4-Cl | 50 |

| 1c | H | 4-Br | 25 |

| 1d | H | 4-F | 100 |

| 1e | H | 4-CH3 | >100 |

| 1g | H | 4-OCH3 | >100 |

| 1h | H | 3-Cl | 50 |

| 1m | Cl | 4-Cl | 12.5 |

| 1r | Cl | 4-sec-C4H9 | 6.25 |

Characterization of N-substituted Aminobenzamide Scaffolds

The synthesis of novel N-substituted aminobenzamide scaffolds yields compounds that require thorough characterization to confirm their structure and purity. Standard analytical techniques employed for this purpose include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis. The melting point of the synthesized compounds is also a key physical property that is determined.

The synthesis of a series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) involved characterization by IR, MS, ¹H NMR, and ¹³C NMR. researchgate.net Similarly, the characterization of novel 2-amino-N-methoxybenzamides for anticancer evaluation included IR, NMR, and high-resolution mass spectrometry (HRMS), with one compound also being characterized by single-crystal X-ray diffraction. researchgate.net

The synthesis of 2-amino-N'-phenylbenzimidamide derivatives has also been reported, with the resulting compounds being fully characterized. researchgate.net

The following interactive table provides representative characterization data for a selection of N-substituted 2-aminobenzamide (B116534) scaffolds.

| Compound | Molecular Formula | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|

| 2-amino-N-(4-chlorophenyl)benzamide | C13H11ClN2O | 144-145 | IR (KBr, cm⁻¹): 3463, 3364, 3285, 1638. ¹H NMR (DMSO-d6, ppm): 10.12 (s, 1H, NH), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H, NH₂). |

| 2-amino-N-(4-methoxyphenyl)benzamide | C14H14N2O2 | 126-127 | IR (KBr, cm⁻¹): 3470, 3366, 3275, 1636. ¹H NMR (DMSO-d6, ppm): 9.84 (s, 1H, NH), 7.61 (d, 1H), 7.55 (d, 2H), 7.18 (t, 1H), 6.90 (d, 2H), 6.74 (d, 1H), 6.58 (t, 1H), 6.31 (s, 2H, NH₂), 3.73 (s, 3H, OCH₃). |

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | C17H19ClN2O | 130-131 | ¹H NMR (CDCl₃, ppm): 7.59-7.51 (m, 2H), 7.40-7.32 (m, 2H), 7.20 (d, 1H), 6.85 (dd, 1H), 6.65 (d, 1H), 5.51 (s, 2H, NH₂), 2.78-2.63 (m, 1H), 1.72-1.58 (m, 2H), 1.29 (d, 3H), 0.88 (t, 3H). |

Polymorphism and Co Crystallization Studies of 2 Amino N 3 Methoxyphenyl Benzamide

The solid-state properties of active pharmaceutical ingredients are of paramount importance, as they can influence stability, solubility, and bioavailability. While specific polymorphism studies on 2-amino-N-(3-methoxyphenyl)benzamide are not extensively detailed in publicly available literature, the behavior of the broader benzamide (B126) class of compounds provides a strong framework for understanding its potential solid-state chemistry. Research on closely related N-arylbenzamides and the parent benzamide molecule reveals a rich landscape of polymorphic forms, intricate intermolecular interactions, and responsiveness to mechanical stimuli.

Pre Clinical Research and in Vitro Efficacy Studies

In Vitro Assessments of Antimicrobial Efficacy

The antimicrobial potential of 2-amino-N-(3-methoxyphenyl)benzamide and its related compounds has been a subject of scientific investigation, exploring its activity against a range of bacterial, fungal, and mycobacterial strains.

Activity Against Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

Currently, there is no specific data available in the reviewed scientific literature regarding the in vitro antibacterial efficacy of this compound against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. While the broader class of benzamides has been investigated for antimicrobial properties, specific minimum inhibitory concentration (MIC) or other quantitative measures for this particular compound against these bacterial strains have not been reported.

Activity Against Fungal Strains (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans)

While direct studies on this compound are limited, research on structurally similar 2-amino-N-phenylbenzamide derivatives provides some insight into potential antifungal activity. A study by Kubicova et al. (2000) evaluated a series of these compounds against various fungal strains. researchgate.net Although this study did not include the specific 3-methoxy derivative, it was found that some 2-amino-N-phenylbenzamides exhibited moderate activity, particularly against Trichophyton mentagrophytes. researchgate.net However, significant activity against other fungal strains, including those from the genera Aspergillus and Candida, was not observed for the tested derivatives. researchgate.net The ring-closed derivatives, 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, generally showed a decrease or complete loss of antifungal activity. researchgate.net

Table 1: Antifungal Activity of Selected 2-amino-N-phenylbenzamide Derivatives (Related Compounds)

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | Trichophyton mentagrophytes | >1000 |

| 2-amino-N-phenylbenzamide | Candida albicans | >1000 |

| 2-amino-N-phenylbenzamide | Aspergillus fumigatus | >1000 |

Data sourced from Kubicova et al. (2000). Note: These are related compounds, not this compound.

Anti-Tuberculosis Activity (Mycobacterium tuberculosis)

Research into the antimycobacterial properties of 2-amino-N-phenylbenzamides has shown some promising results for certain derivatives. A study evaluated a series of these compounds for their in vitro activity against Mycobacterium tuberculosis, as well as atypical mycobacteria such as M. kansasii and M. avium. researchgate.net

The findings from this study indicated that some substituted 2-amino-N-phenylbenzamides demonstrated good activity against Mycobacterium tuberculosis. researchgate.net Notably, the introduction of a chloro substituent at the 5-position of the benzamide (B126) structure was found to enhance antimycobacterial activity. researchgate.net Several of these 5-chloro derivatives exhibited higher potency against atypical mycobacterial strains than the standard drug isoniazid (B1672263) (INH). researchgate.net The most active compound identified in this series was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. researchgate.net In contrast, the cyclized counterparts, 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, generally resulted in a reduction or loss of this antimycobacterial effect. researchgate.net It is important to note that while these findings are for structurally related compounds, they suggest that the 2-aminobenzamide (B116534) scaffold is a promising area for the development of new anti-tuberculosis agents. Specific data for the 3-methoxy derivative, this compound, was not available in this study.

Table 2: Antimycobacterial Activity of Selected 2-amino-N-phenylbenzamide Derivatives (Related Compounds)

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | Mycobacterium kansasii | 62.5 |

| 2-amino-5-chloro-N-(4-chlorophenyl)benzamide | Mycobacterium kansasii | 250 |

| 2-amino-5-chloro-N-phenylbenzamide | Mycobacterium kansasii | 500 |

| Isoniazid (Standard) | Mycobacterium kansasii | 1000 |

Data sourced from Kubicova et al. (2000). Note: These are related compounds, not this compound.

Cell-Based Assays for Biological Activity

The biological activity of this compound has also been explored in the context of cell-based assays to determine its potential effects on mammalian cells, including cancer cell lines and immune cells.

Inhibition of Cancer Cell Growth

There is currently a lack of specific published data on the inhibitory effects of this compound on cancer cell growth. While the broader family of benzamide derivatives has been a focus of anticancer research, with some compounds showing efficacy in inhibiting tumor growth, specific studies detailing the activity of this compound against particular cancer cell lines, including IC50 values, are not available in the reviewed literature.

Cytotoxicity Studies on Macrophage Cell Lines (e.g., RAW 264.7)

No specific studies detailing the cytotoxicity of this compound on the RAW 264.7 macrophage cell line were identified in the course of this review. Therefore, data regarding its potential to induce cell death or inhibit the proliferation of these immune cells is not currently available.

In Vitro Antioxidant Activity Evaluation (e.g., Free Radical Scavenging, Metal Chelating Activity)

The antioxidant potential of this compound and its derivatives has been a subject of scientific investigation to understand their ability to counteract oxidative stress. Oxidative stress is implicated in a multitude of pathological conditions, making the study of antioxidant compounds a significant area of research. The evaluation of in vitro antioxidant activity typically involves assays that measure free radical scavenging and metal chelating capabilities.

Detailed research findings indicate that the structural attributes of amino-substituted N-arylbenzamides play a crucial role in their antioxidant efficacy. A study focusing on a series of these compounds demonstrated that their ability to scavenge free radicals is influenced by the presence and position of substituents on the aromatic rings. Specifically, the electron-donating methoxy (B1213986) group (–OCH3) on the N-phenyl ring is suggested to have a positive influence on the antioxidant properties.

The antioxidant capacity of these compounds has been quantified using established methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. In these assays, the ability of the compound to donate an electron or a hydrogen atom to neutralize free radicals is measured. Most of the tested N-arylbenzamide systems have shown improved antioxidative properties relative to the reference antioxidant molecule, Butylated hydroxytoluene (BHT).

Computational analyses have further supported these experimental findings, demonstrating that protonated forms of these amino-substituted benzamides can be better antioxidants than their neutral counterparts. This is attributed to the electronic effects of the substituents that can stabilize the resulting radical species after scavenging a free radical.

Below is an interactive data table summarizing the antioxidant activity of a representative amino-substituted benzamide, highlighting the methods used and the comparison with a standard antioxidant.

| Compound | Antioxidant Assay | Key Finding | Reference Compound |

|---|---|---|---|

| Amino-substituted N-arylbenzamides | DPPH Free Radical Scavenging Assay | Demonstrated significant free radical scavenging activity. | BHT (Butylated hydroxytoluene) |

| Amino-substituted N-arylbenzamides | FRAP (Ferric Reducing Antioxidant Power) Assay | Showed notable ferric reducing power, indicating antioxidant potential. | BHT (Butylated hydroxytoluene) |

Pre-clinical In Vivo Studies in Animal Models (e.g., models of chronic pain)

Despite the promising in vitro antioxidant activity of amino-substituted benzamides, a comprehensive literature search did not yield any specific pre-clinical in vivo studies for this compound in animal models of chronic pain. The investigation of a compound's efficacy in a living organism is a critical step in the drug discovery process, as it provides insights into its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic effects in a complex biological system.

Animal models of chronic pain are designed to mimic the symptoms of human chronic pain conditions, such as neuropathic pain (resulting from nerve injury) and inflammatory pain. These models are essential for evaluating the analgesic potential of new chemical entities. Common models include the chronic constriction injury (CCI) model and the spared nerve injury (SNI) model for neuropathic pain, and the administration of inflammatory agents like complete Freund's adjuvant (CFA) or carrageenan for inflammatory pain.

While there is a lack of data for this compound, the broader class of benzamides has been explored for various pharmacological activities. Some substituted benzamides have been investigated for their antinociceptive (pain-relieving) effects in different animal models. nih.gov However, without specific studies on this compound, its potential efficacy in alleviating chronic pain in vivo remains speculative. Further research is warranted to bridge this gap in knowledge and to determine if the in vitro antioxidant properties of this compound translate into therapeutic benefits for conditions involving oxidative stress and chronic pain.

Future Directions and Research Opportunities

Exploration of Novel Benzamide (B126) Scaffolds

The 2-aminobenzamide (B116534) structure serves as a valuable starting point for the synthesis of new chemical entities. Future research will likely focus on the systematic modification of this scaffold to enhance biological activity and explore new therapeutic applications. A common synthetic route begins with isatoic anhydride, which reacts with various amines to produce a diverse library of 2-aminobenzamide derivatives. nih.govmdpi.com The exploration of novel scaffolds involves modifying different parts of the core molecule, including the terminal benzene (B151609) rings and the linker regions, to optimize interactions with biological targets. tandfonline.com

Researchers have successfully created new scaffolds from benzamide-based compounds to improve properties such as potency and aqueous solubility. nih.gov For instance, N-arylbenzamides have been identified as simple yet effective scaffolds for developing new estrogen receptor agonists. tandfonline.com By strategically designing and synthesizing libraries of related compounds, structure-activity relationships (SAR) can be established, providing crucial insights into how chemical modifications influence biological effects. nih.gov This approach has led to the development of derivatives with potential applications as antimicrobial agents, anticancer therapeutics, and specific enzyme inhibitors. nih.govnih.govresearchgate.net The condensation of 2-aminobenzamide with other molecules, such as aldehydes, can also yield more complex heterocyclic structures like 2,3-dihydroquinazolin-4(1H)-ones, further expanding the chemical diversity accessible from this starting material. acs.org

Table 1: Examples of Benzamide-Based Scaffolds and Their Research Focus This table is interactive and can be sorted by clicking on the column headers.

| Scaffold Type | Therapeutic Target/Application | Research Goal |

|---|---|---|

| Carbamate-based o-aminobenzamides | Gastric Carcinoma (NAMPT inhibition) nih.gov | Develop potent and selective anticancer agents. |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Pancreatic β-cell protection nih.gov | Discover agents to prevent ER stress-induced cell death in diabetes. |

| Benzothiazole-containing 2-aminobenzamides | Lung and Colon Cancer researchgate.netlqdtu.edu.vn | Synthesize derivatives with cytotoxic activity against tumor cell lines. |

| N-Arylbenzamides | Estrogen Receptor (ER) Agonism tandfonline.com | Develop simple, novel ligands for hormone-related therapies. |

| 2-Aminobenzamide Derivatives | Antimicrobial Agents nih.govmdpi.com | Identify compounds with broad-spectrum antibacterial and antifungal activity. |

| Phenyl Benzamide Derivatives | PARP-1 Inhibition (Breast Cancer) researchgate.net | Design novel inhibitors for targeted cancer therapy. |

Deeper Mechanistic Investigations

While many benzamide derivatives have shown promising biological activity, a critical future direction is the elucidation of their precise mechanisms of action. Understanding how these molecules interact with their biological targets at a molecular level is essential for rational drug design and optimization.

Recent studies have identified specific molecular targets for novel aminobenzamide derivatives. For example, a series of carbamate-based o-aminobenzamide compounds demonstrated potent efficacy against gastric cancer by targeting nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. nih.gov Inhibition of NAMPT by the lead compound led to reduced intracellular NAD+ and ATP levels, mitochondrial damage, cell cycle arrest, and apoptosis. nih.gov In another study, N-(2-aminophenyl)benzamide derivatives incorporating an acridine (B1665455) moiety were found to act as dual inhibitors of Topoisomerase I and isoform-selective histone deacetylases (HDACs), leading to significant DNA damage in cancer cells. researchgate.net

However, for other classes of active benzamides, the mechanism remains less clear. A set of 2-aminobenzamide derivatives with analgesic properties was found to be inactive or very poor inhibitors of prostaglandin (B15479496) synthesis, suggesting they work through a different pathway than typical non-narcotic analgesics. nih.gov These findings underscore the need for further mechanistic studies to identify and validate the molecular targets and signaling pathways modulated by these compounds. Such investigations are crucial for advancing promising candidates into further preclinical and clinical development.

Advanced Computational Modeling for Predictive Design

The design and discovery of novel benzamide derivatives can be significantly accelerated through the use of advanced computational modeling techniques. These in silico methods allow researchers to predict the biological activity and properties of new molecules before they are synthesized, saving considerable time and resources. researchgate.net

Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are becoming integral to drug development. peerj.com Molecular docking predicts how a ligand might bind to the active site of a target protein, providing insights into key interactions. researchgate.netnih.gov MD simulations can then be used to analyze the stability of the predicted ligand-protein complex over time. researchgate.netpeerj.com This combination of techniques was used to identify a phenyl benzamide derivative as a promising PARP-1 inhibitor for breast cancer therapy, with simulations confirming its stable binding in the enzyme's active site. researchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By generating 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can create contour maps that highlight which regions of a molecule are favorable or unfavorable for activity, guiding the design of more potent analogues. peerj.com These computational tools have been successfully applied to design novel benzamide-based inhibitors for targets such as the CYP1B1 enzyme and Rho-associated kinase-1 (ROCK1). peerj.comvensel.org The integration of these predictive models into the drug discovery workflow is a key future direction for the rational design of next-generation benzamide therapeutics.

Table 2: Application of Computational Modeling in Benzamide Derivative Design This table is interactive and can be sorted by clicking on the column headers.

| Computational Technique | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a molecule to a protein target. researchgate.net | Identifying binding modes of benzimidazole (B57391) derivatives with the aromatase enzyme. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms to assess the stability of a drug-target complex. peerj.com | Confirming the binding stability of designed PARP-1 inhibitors. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity to guide design. peerj.com | Establishing the structure-activity relationship for ROCK1 inhibitors. peerj.com |

| In Silico ADME/Tox | Predicts absorption, distribution, metabolism, excretion, and toxicity properties. nih.gov | Assessing the oral safety and clearance potential of α-amylase inhibitors. nih.gov |

| Ligand-Based Drug Design | Uses the structure of known active compounds to design new, more potent analogues. nih.gov | Developing novel 2-arylbenzimidazole analogues as potential anti-diabetic agents. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-(3-methoxyphenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 3-methoxyaniline and 2-aminobenzoyl chloride in anhydrous solvents (e.g., benzene or dichloromethane) with a base like triethylamine to scavenge HCl. Key factors include:

- Leaving Group Efficiency : Acyl chlorides (e.g., 2-aminobenzoyl chloride) are preferred over carboxylic acids due to their superior leaving-group ability, as demonstrated in analogous benzamide syntheses .

- Temperature Control : Moderate temperatures (60–80°C) prevent side reactions like cyclization to benzimidazoles, which is promoted by high heat and acidic conditions .

- Yield Optimization : Pilot reactions under inert atmospheres (N₂/Ar) improve reproducibility. Yields for similar derivatives range from 60% to 97% depending on substituents and purification methods (e.g., recrystallization from ethyl acetate/hexane) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Core characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide bond (δ ~8–10 ppm for NH in DMSO-d₆) and methoxy group (δ ~3.8 ppm for OCH₃). Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 257.1 for C₁₄H₁₃N₂O₂). Fragmentation patterns distinguish positional isomers .

- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .

Q. How can researchers design preliminary biological assays to evaluate this compound’s antimicrobial potential?

- Methodological Answer : Follow a tiered approach:

- In Vitro Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-amino-N-(4-chlorophenyl)benzamide) to assess the impact of the 3-methoxy group on activity .

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to gauge selectivity via MTT/WST-1 assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., from ethanol/water). Use SHELX software for structure refinement, focusing on torsion angles (amide plane vs. methoxyphenyl ring) and hydrogen-bonding networks .

- Comparative Analysis : Overlay structures with analogs (e.g., 2-chloro-N-(3-methylphenyl)benzamide) to identify conformational preferences influenced by substituents .

Q. What computational strategies predict the compound’s interaction with biological targets like dopamine receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to D2/5-HT2A receptors. Parameterize the methoxy group’s electron-donating effects on ligand-receptor π-π stacking .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers address contradictory data in enzyme inhibition studies (e.g., poly(ADP-ribose) synthetase vs. off-target effects)?

- Methodological Answer :

- Dose-Response Profiling : Establish IC₅₀ values for poly(ADP-ribose) synthetase inhibition (e.g., ELISA-based assays) and compare with cytotoxicity thresholds .

- Off-Target Screening : Use kinase/GPCR panels to identify non-specific binding. For example, 3-aminobenzamide derivatives inhibit glucose metabolism at concentrations >1 mM, complicating interpretation .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or maleic acid to improve aqueous solubility. Monitor pH stability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine) to enhance membrane permeability. Assess hydrolysis kinetics in plasma .

- Nanoparticle Formulation : Use PLGA or liposomal carriers to bypass first-pass metabolism. Characterize particle size (DLS) and drug release profiles .

Featured Recommendations

| Most viewed | ||